
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione is a purine derivative known for its structural similarity to caffeine. This compound is part of the xanthine family, which includes other well-known compounds such as theobromine and theophylline. It is characterized by its unique chemical structure, which includes a purine ring system substituted with methyl and propoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine. The reaction is carried out under basic conditions using an appropriate alkylating agent such as 2-methylpropyl bromide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the purine ring attacks the alkylating agent, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or aryl groups into the purine ring.
Applications De Recherche Scientifique
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound for studying purine chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of other purine derivatives and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Uniqueness
1,3,7-Trimethyl-8-(2-methylpropoxy)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, which is widely consumed as a stimulant, this compound is primarily used in research settings to explore the chemistry and biology of purine derivatives.
Propriétés
Numéro CAS |
5438-76-6 |
|---|---|
Formule moléculaire |
C12H18N4O3 |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-(2-methylpropoxy)purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O3/c1-7(2)6-19-11-13-9-8(14(11)3)10(17)16(5)12(18)15(9)4/h7H,6H2,1-5H3 |
Clé InChI |
AECKNGLDPIWXEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



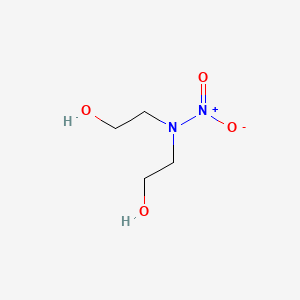


![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)
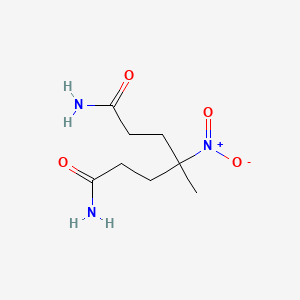

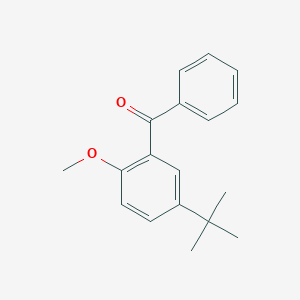
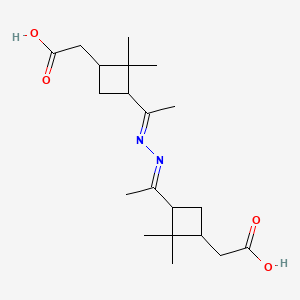
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
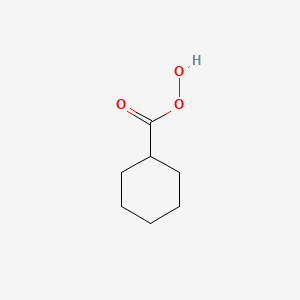
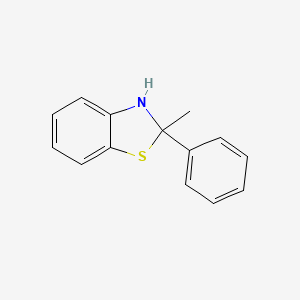
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
